JWH-250 5-Hydroxypentyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

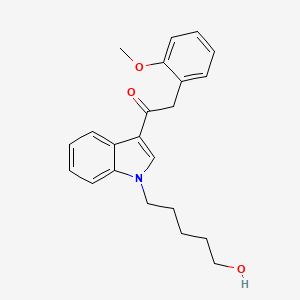

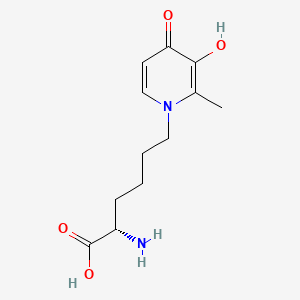

JWH-250 5-Hydroxypentyl is a primary urinary metabolite of JWH-250, a synthetic cannabinoid found in certain herbal blends of K2 or Spice . This monohydroxy analog is also referred to as the omega-hydroxy metabolite of JWH-250 .

Molecular Structure Analysis

The molecular formula of JWH-250 5-Hydroxypentyl is C22H25NO3 . Its formal name is 1-(1-(5-hydroxypentyl)-1H-indol-3-yl)-2-(2-methoxyphenyl)-ethanone .

Chemical Reactions Analysis

As a metabolite, JWH-250 5-Hydroxypentyl is produced through the metabolic breakdown of JWH-250. The specific chemical reactions leading to its formation are not detailed in the available resources .

Physical And Chemical Properties Analysis

JWH-250 5-Hydroxypentyl is a crystalline solid . It has a molecular weight of 351.4 . Its solubility in DMF is 20 mg/ml, and in DMSO is 14 mg/ml .

Scientific Research Applications

Forensic Chemistry & Toxicology

JWH-250 5-Hydroxypentyl metabolite is used in the field of forensic chemistry and toxicology . It can be detected in both serum and urine, making it a valuable tool for forensic investigations .

Drug Abuse Research

This compound is also used in drug abuse research . As a synthetic cannabinoid, it can help researchers understand the effects and risks associated with the use of such substances .

Analytical Standards

JWH-250 5-Hydroxypentyl metabolite serves as an analytical standard . It is used in laboratories to ensure the accuracy and reliability of tests and measurements .

Mass Spectrometry

In mass spectrometry, this compound is used as an application . It helps in the identification and quantification of components in a sample .

Biochemical Research

As a biochemical, JWH-250 5-Hydroxypentyl metabolite is used in various biochemical research areas . It aids in the study of biological processes and substances .

Synthetic Cannabinoid Research

This compound is used in the research of synthetic cannabinoids . It helps in understanding the structure, function, and effects of these synthetic compounds .

Internal Standard for Quantification

JWH-250 5-Hydroxypentyl metabolite-d5 is intended for use as an internal standard for the quantification of JWH-250 N- (5-hydroxypentyl) metabolite by GC- or LC-MS .

Clinical Toxicology

In clinical toxicology, it is used for the determination of trace quantities of synthetic cannabinoids and metabolites in human blood, serum, and urine .

Mechanism of Action

Target of Action

JWH-250 5-Hydroxypentyl is a synthetic cannabinoid . It primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .

Mode of Action

JWH-250 5-Hydroxypentyl acts as an agonist at both the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of natural cannabinoids . The activation of these receptors leads to various changes in cellular activity, depending on the specific cell type and location within the body .

Biochemical Pathways

Given its action on cannabinoid receptors, it likely influences pathways involved in pain perception, mood regulation, and memory

Pharmacokinetics

It is known to be a metabolite of jwh-250, suggesting it is produced in the body through the metabolic breakdown of jwh-250 . It is detectable in both serum and urine , indicating it is likely distributed throughout the body and excreted via the kidneys .

Result of Action

The molecular and cellular effects of JWH-250 5-Hydroxypentyl’s action are largely dependent on its interaction with cannabinoid receptors. As an agonist of these receptors, it can trigger a variety of responses, including changes in pain sensation, mood, and memory . The specific effects can vary widely depending on factors such as the individual’s physiology and the presence of other substances .

Action Environment

The action, efficacy, and stability of JWH-250 5-Hydroxypentyl can be influenced by various environmental factors. These may include the presence of other drugs or substances, the individual’s physiological state, and genetic factors that can affect drug metabolism

Safety and Hazards

properties

IUPAC Name |

1-[1-(5-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-26-22-12-6-3-9-17(22)15-21(25)19-16-23(13-7-2-8-14-24)20-11-5-4-10-18(19)20/h3-6,9-12,16,24H,2,7-8,13-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAGHVHOGRTTHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017743 |

Source

|

| Record name | JWH-250 N-(5-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JWH-250 5-Hydroxypentyl | |

CAS RN |

1427325-83-4 |

Source

|

| Record name | JWH-250 N-(5-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine](/img/structure/B586832.png)